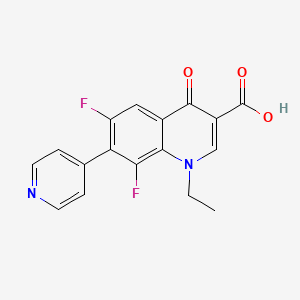

CP-67015

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O3/c1-2-21-8-11(17(23)24)16(22)10-7-12(18)13(14(19)15(10)21)9-3-5-20-6-4-9/h3-8H,2H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTJRMCCKOBMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=NC=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143163 | |

| Record name | CP 67015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100325-51-7 | |

| Record name | CP 67015 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100325517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 67015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Clinical Utility of Vitreous and Subretinal Fluid Aspiration (CPT 67015) in Ophthalmic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Billing, a Gateway to Ocular Biology

In the realm of clinical ophthalmology, Current Procedural Terminology (CPT) code 67015 denotes the "aspiration or release of vitreous, subretinal or choroidal fluid, pars plana approach (posterior sclerotomy)."[1][2] While primarily a billing code, the underlying procedure—a vitreous tap or biopsy—represents a critical tool in the arsenal of ophthalmology researchers. This minimally invasive technique provides direct access to the intraocular microenvironment, offering a unique window into the pathogenesis of a spectrum of sight-threatening diseases. The analysis of aspirated vitreous and subretinal fluid is increasingly pivotal in identifying novel biomarkers, elucidating disease mechanisms, and evaluating the pharmacodynamic effects of new therapeutics. This guide delves into the technical aspects and profound clinical significance of this procedure in the context of ophthalmic research and drug development.

The vitreous and subretinal fluids are rich reservoirs of proteins, metabolites, and cytokines that reflect the physiological and pathological state of the retina and surrounding tissues.[3][4][5] Accessing these fluids via a pars plana approach allows for the investigation of localized disease processes that may not be accurately represented in systemic circulation. This is particularly crucial in diseases like diabetic retinopathy, age-related macular degeneration (AMD), and uveitis, where localized inflammation and angiogenesis are key drivers of pathology.[6][7][8]

Experimental Protocols: A Step-by-Step Approach to Ocular Fluid Aspiration

The aspiration of vitreous or subretinal fluid for research purposes is a delicate procedure that demands precision. While variations exist based on the specific research question and clinical context, the fundamental protocol for a vitreous tap (a common application of CPT 67015) is as follows:

1. Pre-operative Preparation:

-

A comprehensive ophthalmic examination is conducted to assess the eye's condition.

-

Informed consent is obtained from the patient, clearly outlining the research objectives and any potential risks.

-

Topical anesthesia and mydriatics are administered to ensure patient comfort and adequate pupillary dilation.

-

The periocular area is prepped with an antiseptic solution to minimize the risk of infection.

2. Surgical Procedure:

-

A sterile eyelid speculum is inserted to maintain eye opening.

-

The injection site, typically in the pars plana (3.5 to 4.0 mm posterior to the limbus), is marked.

-

A fine-gauge needle (commonly 27- or 30-gauge) attached to a small syringe (e.g., 1 mL or 3 mL) is inserted through the sclera into the mid-vitreous cavity.[4][9]

-

A small volume of undiluted vitreous humor (typically 0.1 to 0.2 mL) is slowly aspirated.[9] For larger volumes or to minimize traction on the vitreous, a vitrectomy cutter can be used to obtain a diluted sample.

-

The needle is carefully withdrawn, and a sterile cotton-tipped applicator is placed over the entry site to prevent leakage.

3. Post-operative Care and Sample Handling:

-

Topical antibiotics are often administered to prevent endophthalmitis.

-

The patient is monitored for any immediate complications, such as vitreous hemorrhage or retinal detachment.

-

The aspirated fluid is immediately processed according to the specific research protocol. This may involve centrifugation to remove cellular debris, followed by snap-freezing in liquid nitrogen and storage at -80°C for later analysis.

Data Presentation: Quantitative Insights from Ocular Fluids

The analysis of fluids obtained through procedures coded under CPT 67015 yields valuable quantitative data that can differentiate between health and disease states. The following tables summarize key quantitative findings from research studies.

| Analyte | Vitreous Humor (Control) | Subretinal Fluid (Rhegmatogenous Retinal Detachment) | Reference |

| Total Protein Concentration (mg/mL) | 1.10 (SEM = 0.35) | 17.9 ± 22 | [5] |

| Disease State | Upregulated Proteins in Vitreous Humor | Downregulated Proteins in Vitreous Humor | Reference |

| Dry Age-Related Macular Degeneration (AMD) | Cholinesterase (CHLE), Ribonuclease (RNAS1), Serine carboxypeptidase (CPVL) | 30 proteins identified | [4][10] |

| Neovascular Age-Related Macular Degeneration (nAMD) | 30 proteins identified, including Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) | 3 proteins identified | [4][10] |

| Proliferative Diabetic Retinopathy (PDR) | 84 proteins identified (involved in complement and coagulation cascades) | 58 proteins identified | [4][10] |

Visualizing the Research Pathway: Workflows and Signaling

Graphviz diagrams provide a clear visual representation of the experimental workflows and biological pathways investigated using ocular fluid analysis.

Clinical Significance in Research and Drug Development

The ability to sample the vitreous and subretinal fluid has profound implications for ophthalmology research:

-

Biomarker Discovery and Validation: Proteomic and metabolomic analyses of ocular fluids are powerful tools for identifying candidate biomarkers for disease diagnosis, prognosis, and response to therapy.[3][4][5] For instance, elevated levels of vascular endothelial growth factor (VEGF) in the vitreous are a well-established biomarker for proliferative diabetic retinopathy and neovascular AMD.[6][7] The procedure allows for the validation of these biomarkers in human subjects, bridging the gap between preclinical models and clinical reality.

-

Elucidation of Pathogenic Pathways: By analyzing the molecular composition of ocular fluids, researchers can gain insights into the complex signaling pathways that drive disease. Studies have identified the upregulation of proteins involved in oxidative stress in dry AMD and the complement and coagulation cascades in proliferative diabetic retinopathy through vitreous proteomics.[4][10] This knowledge is crucial for identifying novel therapeutic targets.

-

Pharmacodynamic Assessment in Clinical Trials: In the development of new ophthalmic drugs, particularly those delivered intravitreally, the analysis of vitreous aspirates can serve as a valuable exploratory endpoint. It allows for the direct measurement of drug concentration at the target site and the assessment of its effect on downstream biomarkers. While not typically a primary endpoint for regulatory approval, which often relies on clinical outcomes like visual acuity, these pharmacodynamic data are critical for dose selection and demonstrating proof of mechanism.[11][12]

-

Diagnosis and Management of Intraocular Infections and Inflammation: In clinical research settings, particularly for conditions like endophthalmitis and uveitis, vitreous aspiration is a cornerstone of diagnosis. It allows for the identification of infectious organisms and the characterization of the inflammatory milieu, guiding treatment decisions and contributing to a better understanding of these complex conditions.

Conclusion

CPT code 67015, while a component of the clinical billing infrastructure, represents a procedure of immense scientific value. The aspiration of vitreous and subretinal fluid provides an unparalleled opportunity to probe the molecular underpinnings of ophthalmic diseases. For researchers, scientists, and drug development professionals, this technique is not merely a diagnostic tool but a vital method for discovery, enabling the identification of novel biomarkers, the elucidation of disease pathways, and the acceleration of the development of new sight-saving therapies. As analytical techniques continue to advance in sensitivity and scope, the clinical and research significance of ocular fluid analysis is poised to expand even further, promising a future of more personalized and effective treatments for a wide range of eye diseases.

References

- 1. vrsurgeryonline.com [vrsurgeryonline.com]

- 2. Illuminating Pathophysiology: Ocular Proteomics and Wet AMD Biomarkers [thermofisher.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Proteomics of Vitreous Humor of Patients with Exudative Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. VEGF in Diabetic Retinopathy and Age-Related Macular Degeneration | MDPI [mdpi.com]

- 7. Beyond VEGF: Angiopoietin–Tie Signaling Pathway in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diabetic Retinopathy and VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. researchgate.net [researchgate.net]

- 11. The Evolution of Clinical Trial Endpoints for Wet AMD | Retinal Physician [retinalphysician.com]

- 12. The Ophthalmologist | GA: Alternative Endpoints [theophthalmologist.com]

The Evolution of Posterior Sclerotomy: A Technical Guide to Vitreous Sampling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of posterior sclerotomy for the purpose of vitreous sampling. From rudimentary needle aspirations to sophisticated, small-gauge vitrectomy, this document details the key methodologies, presents comparative data, and illustrates the progression of techniques that have become foundational for both diagnostic and research applications in ophthalmology. Understanding this evolution provides critical context for the development of novel therapeutics and diagnostic tools targeting the posterior segment of the eye.

Early Explorations: The Era of Needle Aspiration

The earliest attempts to sample the vitreous humor were driven by the need to diagnose intraocular infections and inflammations. These initial procedures were performed with a simple needle and syringe, a technique now referred to as a "vitreous tap" or "needle biopsy."

Experimental Protocol: Mid-20th Century Diagnostic Needle Tap

This protocol represents a generalized methodology for the vitreous tap procedure as performed in the mid-20th century, primarily for diagnosing conditions like endophthalmitis.

Objective: To aspirate a sample of vitreous humor for microbiological or cytological analysis.

Materials:

-

Topical anesthetic solution

-

Aseptic solution (e.g., povidone-iodine)

-

Eyelid speculum

-

Syringe (1-5 ml)

-

Hypodermic needle (typically 22 to 27-gauge)[1]

-

Sterile collection tube

Procedure:

-

Administer topical anesthesia to the patient's eye.

-

Prepare the surgical field by applying an aseptic solution to the ocular surface and surrounding skin.

-

Insert an eyelid speculum to ensure the eye remains open and to keep the eyelashes out of the surgical field.

-

Identify the needle insertion site in the pars plana, a relatively avascular region of the ciliary body. The insertion point is typically measured 3.5-4.0 mm posterior to the limbus.[2]

-

Carefully insert the needle through the sclera, directing it towards the center of the vitreous cavity to avoid contact with the crystalline lens and the retina.[3]

-

Slowly aspirate approximately 0.2 to 0.5 ml of vitreous fluid into the syringe.[2][3] Resistance to aspiration may be met, particularly in non-liquefied vitreous.[1]

-

Withdraw the needle carefully.

-

Apply pressure to the injection site to prevent leakage.

-

Immediately transfer the vitreous sample to a sterile collection tube for laboratory analysis.

The Mechanical Revolution: Pars Plana Vitrectomy for Sampling

The 1970s marked a paradigm shift in vitreoretinal surgery with the invention of the first closed-system vitrectomy device, the Vitreous Infusion Suction Cutter (VISC), by Robert Machemer.[4] This innovation allowed for the controlled removal of vitreous humor, significantly improving the safety and efficacy of the procedure and enabling the collection of larger, less traction-associated vitreous samples.

Experimental Protocol: Early Pars Plana Vitrectomy (PPV) with Vitreous Cutter

This protocol describes the foundational technique for obtaining a vitreous sample using an early-generation (e.g., 20-gauge) vitrectomy system.

Objective: To obtain a larger, more representative vitreous sample for diagnostic purposes, particularly in cases of suspected intraocular lymphoma or other conditions requiring a greater volume of tissue.

Materials:

-

Operating microscope

-

Vitrectomy machine with infusion, suction, and cutting capabilities

-

Vitreous cutter (vitreotome), initially 17-gauge, later standardized to 20-gauge[1]

-

Infusion line and cannula

-

Sclerotomy instruments (e.g., MVR blade)

-

Light pipe for endoillumination

-

Sterile vitreous collection cassette or syringe

Procedure:

-

Under local or general anesthesia, create conjunctival peritomies at the planned sclerotomy sites.

-

Create three sclerotomies (ports) through the pars plana (typically 3.0-4.0 mm posterior to the limbus) for the infusion cannula, the vitreous cutter, and an endoillumination source.[2]

-

Place the infusion cannula, typically in the inferotemporal quadrant, ensuring its tip is in the vitreous cavity before starting the infusion of balanced salt solution (BSS).

-

For an undiluted sample, the infusion line is kept closed initially.

-

Introduce the vitreous cutter through one of the superior sclerotomies and the light pipe through the other.

-

Position the tip of the vitreous cutter in the mid-vitreous cavity.

-

Activate the cutting and aspiration functions of the vitrectomy machine to draw vitreous into the collection line. The sample is collected in a specialized cassette or can be aspirated from the line with a syringe.

-

Once a sufficient sample is obtained (typically 1-2 ml or more), the infusion can be opened to maintain intraocular pressure while the remainder of the therapeutic vitrectomy is performed.[5]

Refinement and Miniaturization: The Advent of Small-Gauge Surgery

The late 20th and early 21st centuries saw the progressive miniaturization of vitrectomy instrumentation, moving from 20-gauge to 23-, 25-, and now 27-gauge systems. These smaller-gauge instruments allow for sutureless, self-sealing sclerotomies, reducing surgical trauma and patient recovery time. This has made vitreous biopsy a safer and more routine procedure.

Experimental Protocol: Modern Small-Gauge Sutureless Vitrectomy Biopsy

This protocol outlines the contemporary method for obtaining a vitreous sample, which is often performed at the beginning of a vitrectomy procedure for various indications.

Objective: To safely and efficiently obtain a high-quality, undiluted vitreous sample with minimal iatrogenic trauma.

Materials:

-

Modern vitrectomy system with high-speed cutters

-

Small-gauge (23, 25, or 27-gauge) trocar and cannula system

-

Small-gauge vitreous cutter and light pipe

-

Syringe (3-5 ml) for manual aspiration from the suction line

-

Sterile collection container

Procedure:

-

Under anesthesia, create angled, self-sealing sclerotomies by inserting the trocar-cannula systems through the conjunctiva and sclera into the pars plana.

-

Insert the infusion cannula, ensuring it is correctly positioned in the vitreous cavity. Keep the infusion line clamped.

-

Insert the small-gauge vitreous cutter and endoilluminator.

-

Attach a syringe to the aspiration line of the vitrector.

-

Position the cutter in the mid-vitreous and begin cutting and aspirating the vitreous. The sample is collected directly into the attached syringe.

-

To obtain a larger volume of undiluted vitreous (up to 4 cc), air can be infused simultaneously to maintain intraocular pressure while the sample is aspirated.[6]

-

Once the biopsy is complete, the syringe is removed, the aspiration line is reconnected to the vitrectomy machine, and the infusion is started for the subsequent therapeutic procedure.

-

At the end of the surgery, the cannulas are removed, and the self-sealing wounds are checked for integrity.

Quantitative Data Summary

The evolution of these techniques has led to significant changes in sample volume, diagnostic yield, and complication profiles. The following tables summarize key quantitative data gathered from various studies.

Table 1: Comparison of Vitreous Sampling Techniques

| Parameter | Needle Aspiration (Tap) | Mechanized Vitrectomy Biopsy (PPV) |

| Instrument Gauge | 22-30 gauge[1][7] | 20, 23, 25, 27-gauge[1][6] |

| Typical Sample Volume | 0.2 - 0.5 ml[2][3] | 1.0 - 4.0 ml or more[5][6] |

| Setting | Outpatient clinic or Operating Room[2] | Operating Room |

| Anesthesia | Topical or Local[2] | Local or General |

| Suture Requirement | None | Required for 20g; typically none for ≥23g |

Table 2: Diagnostic Yield of Vitreous Sampling Methods

| Study/Condition | Needle Aspiration (Tap) | Mechanized Vitrectomy Biopsy (PPV) | Notes |

| Endophthalmitis Vitrectomy Study (EVS) | 69% Culture Positive | 66% Culture Positive | Study focused on post-cataract surgery endophthalmitis.[1] |

| Duke University Study (2009-2018) | 47% Culture Positive | 59% Culture Positive | Included various etiologies of endophthalmitis.[8] |

| General Uveitis/Malignancy | 92% Adequate Sample | >95% Adequate Sample | Vitrectomy generally provides a larger, less diluted sample, increasing yield for cytopathology.[9] |

| Banu et al. (Endophthalmitis) | 74% Culture Positive | 88% Culture Positive (Vitrectomy Fluid) | Vitrectomy fluid (diluted sample) showed higher positivity than tap/biopsy .[10] |

Table 3: Complication Rates of Vitreous Sampling Techniques

| Complication | Needle Aspiration (Tap) | Mechanized Vitrectomy Biopsy (PPV) | Notes |

| Intraoperative Hyphema | ~3% | ~2% | Data from the Endophthalmitis Vitrectomy Study.[1] |

| Postoperative Retinal Detachment | ~11% | ~8% | 9-12 month follow-up in the EVS; difference not statistically significant.[1] |

| Iatrogenic Retinal Break | Low but risk of traction | ~1.5% (with air infusion)[5] | Risk is present with both techniques, especially with vitreous incarceration. |

| Sclerotomy Break | Not applicable | <0.1% | In a large series of small-gauge PPV with biopsy.[6] |

| Lens Touch | Risk present | <0.1% | Modern techniques have very low rates of lens-related complications.[6] |

Visualization of Procedural Evolution

The progression from a simple needle tap to multi-port, small-gauge vitrectomy represents a significant leap in surgical capability and safety. This evolution can be visualized as a logical workflow, where each technological advancement addresses the limitations of its predecessor.

References

- 1. Microbiologic yields and complication rates of vitreous needle aspiration versus mechanized vitreous biopsy in the Endophthalmitis Vitrectomy Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Surgical approach to endophthalmitis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retrospective Study of Vitreous Tap Technique Using Needle Aspiration for Management of Shallow Anterior Chamber during Phacoemulsification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Robert Machemer, MD: Father of Vitreoretinal Surgery - American Academy of Ophthalmology [aao.org]

- 5. Vitreous Biopsy Under Air: Technique, Complications, and Volume Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intraoperative Complications With Vitreous Biopsy for Molecular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The influence of needle gauge and infection source on vitreous aspirate cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endophthalmitis: Which Sampling Method Is Best? - American Academy of Ophthalmology [aao.org]

- 9. Vitreous aspiration needle tap in the diagnosis of intraocular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Importance of accurate sampling techniques in microbiological diagnosis of endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]

Indications for vitreous aspiration via pars plana approach in retinal studies.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitreous humor, the transparent gel filling the posterior segment of the eye, serves as a vital biochemical reservoir that reflects the metabolic state of the retina. Its proximity to the retina makes it an invaluable resource for researchers and clinicians seeking to understand, diagnose, and develop therapies for a range of vitreoretinal diseases. Vitreous aspiration, particularly via the pars plana approach, is a critical technique for obtaining samples for proteomic, metabolomic, and cytokine analyses. This guide provides an in-depth overview of the indications, experimental protocols, and data interpretation associated with vitreous aspiration in retinal studies, offering a technical resource for professionals in the field.

Indications for Vitreous Aspiration in Retinal Studies

The primary indication for vitreous aspiration in a research context is the pursuit of biomarkers and the elucidation of pathophysiological pathways in retinal diseases. The vitreous humor contains a dynamic mix of proteins, metabolites, and inflammatory mediators that can provide a molecular snapshot of disease processes.

Diagnostic and Prognostic Biomarker Discovery

Vitreous analysis can lead to the identification of biomarkers for various conditions:

-

Diabetic Retinopathy (DR): Changes in the vitreous proteome and metabolome are well-documented in DR.[1][2][3][4][5][6][7] Studies have identified hundreds of proteins and metabolites that are differentially expressed between non-proliferative (NPDR) and proliferative diabetic retinopathy (PDR), offering potential biomarkers for disease progression and severity.[2][3][4]

-

Uveitis: Cytokine profiling of the vitreous is instrumental in understanding the inflammatory cascades in different forms of uveitis, such as sarcoidosis, acute retinal necrosis (ARN), and intraocular lymphoma.[1][8][9][10] Specific cytokine signatures can help differentiate between infectious and non-infectious uveitis and may guide therapeutic decisions.[1][8]

-

Vitreoretinal Lymphoma: Cytological analysis of vitreous aspirate is a key diagnostic tool for primary vitreoretinal lymphoma (PVRL), a rare but aggressive malignancy.[11] Obtaining an undiluted vitreous sample is crucial for increasing the diagnostic yield in suspected cases.[12]

-

Retinal Detachment: Metabolomic analysis of the vitreous in rhegmatogenous retinal detachment (RRD), particularly when associated with choroidal detachment, has revealed distinct metabolic profiles that may explain the pathogenesis and prognosis of the condition.[13][14]

Understanding Pathophysiological Mechanisms

Vitreous aspiration provides molecular-level insights into disease mechanisms:

-

Inflammatory and Angiogenic Pathways: Analysis of vitreous samples allows for the direct measurement of key mediators of inflammation and angiogenesis, such as vascular endothelial growth factor (VEGF), interleukins (IL), and tumor necrosis factor-alpha (TNF-α).[1][8][9][10] This information is critical for understanding the drivers of diseases like PDR and uveitis.

-

Metabolic Dysregulation: Metabolomic studies of the vitreous have revealed significant alterations in glucose metabolism, the pentose phosphate pathway, and purine metabolism in diabetic retinopathy, highlighting the role of oxidative stress in the disease.[6]

-

Neurodegeneration: Proteomic analyses have identified markers of neurodegeneration in the vitreous of patients with various vitreoretinal diseases, suggesting a role for neuronal damage in these conditions.

Experimental Protocols

The successful analysis of vitreous humor begins with meticulous sample collection and handling. The two primary methods for vitreous aspiration are pars plana vitrectomy (PPV) and in-office needle aspiration.

Vitreous Sampling Techniques

2.1.1. Pars Plana Vitrectomy (PPV) for Undiluted Vitreous Biopsy

This technique is typically performed in an operating room setting and allows for the collection of a larger, undiluted vitreous sample, which is often crucial for diagnostic yield, especially in cases of suspected intraocular lymphoma.[12]

-

Procedure:

-

Standard three-port 25-gauge pars plana sclerotomies are created.

-

An infusion cannula is inserted, and sterile air is infused to maintain intraocular pressure.[12]

-

The vitrectomy probe, with the suction line disconnected and attached to a syringe for manual aspiration, is inserted into the mid-vitreous.

-

A low cutting rate is used while manually aspirating approximately 3-4 mL of undiluted vitreous.[12]

-

Once the sample is collected, the suction line is reconnected to the vitrectomy console, and the infusion is switched to a balanced salt solution for the remainder of the surgical procedure.

-

2.1.2. In-Office Vitreous Aspiration (Vitreous Tap)

This is a less invasive procedure that can be performed in an office setting, suitable for collecting smaller volumes of vitreous fluid for proteomic and cytokine analysis.[15][16]

-

Procedure:

-

Topical anesthesia is applied to the eye.

-

The injection site, typically 3.5-4.0 mm posterior to the limbus in the superotemporal quadrant, is marked.

-

A 25-gauge or 27-gauge needle attached to a 1 mL or 5 mL syringe is inserted into the mid-vitreous cavity.[16][17]

-

Gentle aspiration is applied to collect 0.1-0.2 mL of vitreous fluid.[16][17]

-

Sample Handling and Preparation

Proper handling and storage are critical to preserve the integrity of the vitreous sample for downstream analysis.

-

Immediate Processing: Upon collection, samples should be placed on ice and transported to the laboratory for processing as soon as possible.

-

Centrifugation: Samples are centrifuged to separate cellular debris from the supernatant.[18]

-

Storage: The supernatant is aliquoted and stored at -80°C until analysis.[18][19]

2.2.1. Sample Preparation for Proteomics

-

Depletion of Abundant Proteins: To enhance the detection of less abundant proteins, highly abundant proteins like albumin may be depleted using specific columns.

-

Digestion: Proteins are digested into peptides using enzymes like trypsin.

-

Analysis: Peptides are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[5]

2.2.2. Sample Preparation for Metabolomics

-

Metabolite Extraction: Metabolites are extracted from the vitreous sample, often using a solvent precipitation method.[20]

-

Analysis: The extracted metabolites are analyzed by techniques like ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS/MS).[20]

2.2.3. Sample Preparation for Cytokine Analysis

-

Multiplex Bead Immunoassays: This technique allows for the simultaneous quantification of multiple cytokines from a small sample volume.[1][8][21] The vitreous sample is incubated with antibody-coated beads, and the cytokine concentrations are measured using a specialized reader.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from proteomic, metabolomic, and cytokine analyses of vitreous samples in various retinal diseases.

Table 1: Proteomic Analysis of Vitreous in Diabetic Retinopathy

| Study Cohort | Number of Proteins Identified | Number of Proteins Quantified | Significantly Upregulated Proteins in PDR vs. NPDR | Key Pathways Implicated | Reference |

| 138 DR patients (NPDR and PDR) | 2482 | 1351 | 230 | Inflammation, complement and coagulation cascades, cell adhesion | [2][3][4] |

| 12 PDR patients (pre- and post-aflibercept) | 58 (differentially expressed) | - | 47 (upregulated post-treatment) | - | [5] |

Table 2: Metabolomic Analysis of Vitreous in Retinal Diseases

| Disease | Number of Patients | Key Altered Metabolites | Key Pathways Implicated | Reference |

| Proliferative Diabetic Retinopathy | 9 PDR, 25 RRD, 8 controls | Increased purines (inosine, hypoxanthine, urate), altered glucose metabolism | Pentose phosphate pathway, purine metabolism | [6] |

| Rhegmatogenous Retinal Detachment with Choroidal Detachment | 15 RRDCD, 14 RRD | 24 differentially expressed metabolites | Urea and citrate acid cycles | [13][14] |

| Proliferative Diabetic Retinopathy (poor vs. good therapeutic response) | - | Elevated Dodecanoylcarnitine, Linoleylcarnitine, Stearylcarnitine, Decanoic acid, Proline | Fatty Acid Biosynthesis, Beta Oxidation | [22] |

Table 3: Cytokine Concentrations in Vitreous of Uveitis Patients

| Uveitis Type | Number of Patients | Significantly Elevated Cytokines (compared to controls) | Reference |

| Sarcoidosis, ARN, Bacterial Endophthalmitis, IOL | 63 uveitis patients, 15 controls | IL-1RA, IL-2, IL-5, IL-6, TNF-α, IFN-γ, MIP-1α, MIP-1β, RANTES | [1] |

| Infectious vs. Non-infectious Uveitis | 35 uveitis patients | Higher IL-8, IL-4, IL-10 in infectious uveitis; Higher FGF-2, VEGF in non-infectious uveitis | [8] |

| Proliferative Diabetic Retinopathy | 35 PDR, 39 non-PDR | IL-8, IL-15, IL-16, VEGF, VEGF-D, CRP, SAA, ICAM1 | [18] |

Visualizing Workflows and Pathways

Experimental Workflow for Vitreous Biomarker Discovery

Caption: Vitreous biomarker discovery workflow.

Key Signaling Pathways in Proliferative Diabetic Retinopathy

Caption: Signaling in proliferative diabetic retinopathy.

Conclusion

Vitreous aspiration via the pars plana approach is a powerful tool in retinal research, providing direct access to the molecular landscape of the posterior eye. The choice of sampling technique depends on the specific research question and the required sample volume. With standardized protocols for collection, handling, and analysis, vitreous humor can yield a wealth of information for biomarker discovery, understanding disease pathogenesis, and identifying novel therapeutic targets. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this valuable resource in the quest to combat vitreoretinal diseases.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantitative Proteomics Analysis of Vitreous Humor from Diabetic Retinopathy Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Proteomic study of vitreous in proliferative diabetic retinopathy patients after treatment with aflibercept: a quantitative analysis based on 4D label-free technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Proteomic Analyses of Vitreous in Proliferative Diabetic Retinopathy: Prior Studies and Future Outlook | MDPI [mdpi.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Cytokines in uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytokines and Chemokines in Uveitis – Is there a Correlation with Clinical Phenotype? | Clinical Medicine & Research [clinmedres.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Obtaining undiluted vitreous sample using small gauge pars plana vitrectomy and air infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Safety and Feasibility of Quantitative Multiplexed Cytokine Analysis From Office-Based Vitreous Aspiration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Retrospective Study of Vitreous Tap Technique Using Needle Aspiration for Management of Shallow Anterior Chamber during Phacoemulsification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytokine Levels in Human Vitreous in Proliferative Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Critical Factors in Sample Collection and Preparation for Clinical Metabolomics of Underexplored Biological Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vitreous metabolomics profiling of proliferative diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tvst.arvojournals.org [tvst.arvojournals.org]

- 22. Metabolomic insights into vitreous humor with therapy outcome in type 2 diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Vitreous Fluid Dynamics and Its Implications for CPT 67015

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vitreous humor, a viscoelastic gel occupying the majority of the ocular volume, plays a crucial role in maintaining the structural integrity of the eye and facilitating light transmission to the retina. Its unique fluid dynamic properties are of paramount importance in both physiological and pathological conditions. This technical guide provides an in-depth exploration of the fundamental principles of vitreous fluid dynamics, with a specific focus on its relevance to the ophthalmic surgical procedure represented by CPT code 67015: aspiration or release of vitreous fluid. A comprehensive understanding of the rheological characteristics of the vitreous is essential for optimizing surgical techniques, improving the safety and efficacy of vitreous removal, and advancing the development of novel drug delivery systems targeting the posterior segment of the eye. This document summarizes key quantitative data, details experimental protocols for vitreous analysis, and presents visual workflows to elucidate the intricate relationship between vitreous biomechanics and surgical intervention.

Introduction: The Vitreous Humor - A Complex Biofluid

The vitreous humor is a transparent, gel-like substance primarily composed of water (98-99%), collagen fibrils (predominantly type II), and hyaluronic acid.[1] This intricate network of biopolymers confers the vitreous its characteristic viscoelastic properties, behaving as both a viscous fluid and an elastic solid.[2] The structural integrity and fluid dynamics of the vitreous are critical for accommodating eye movements, absorbing mechanical shocks, and providing a medium for nutrient and metabolite transport.[2]

With aging, the vitreous undergoes a process of liquefaction, where the gel-like structure breaks down, leading to the formation of liquid-filled pockets.[1][2] This age-related degeneration, along with various pathological conditions, can significantly alter the fluid dynamics of the vitreous, impacting vision and necessitating surgical interventions such as those described by CPT code 67015.

CPT Code 67015: Aspiration or Release of Vitreous Fluid

CPT (Current Procedural Terminology) code 67015 describes the procedure of "Aspiration or release of vitreous, subretinal or choroidal fluid, pars plana approach (posterior sclerotomy)."[3][4] This procedure, commonly referred to as a "vitreous tap," involves the removal of vitreous fluid from the posterior segment of the eye.[3] It is performed for both diagnostic and therapeutic purposes, including:

-

Diagnostic analysis: Obtaining a sample of the vitreous for cytological, microbiological, or biochemical analysis to diagnose conditions such as endophthalmitis, intraocular tumors, and inflammatory diseases.

-

Therapeutic relief of pressure: Reducing intraocular pressure in cases of acute glaucoma or other conditions causing a pathological increase in pressure.

-

Creating space for intraocular injections: Removing a small amount of vitreous to accommodate the volume of therapeutic agents being injected into the vitreous cavity.

The success and safety of this procedure are intrinsically linked to the fluid dynamic properties of the vitreous humor. The force required to aspirate the vitreous, the potential for traction on the retina, and the overall efficiency of the fluid removal are all dictated by the viscosity and elasticity of the vitreous gel.

Core Principles of Vitreous Fluid Dynamics

The study of fluid motion and its interaction with forces is known as fluid dynamics. In the context of the vitreous humor, this involves understanding its rheological properties, which describe how the material deforms and flows in response to applied stress.

Viscoelasticity: A Defining Feature

The vitreous humor is a non-Newtonian fluid, meaning its viscosity is not constant and changes with the applied shear rate.[2] Its viscoelastic nature is characterized by two key moduli:

-

Storage Modulus (G'): Represents the elastic component, or the ability of the material to store energy and recoil after deformation. A higher G' indicates a more solid-like behavior.

-

Loss Modulus (G''): Represents the viscous component, or the ability of the material to dissipate energy as heat. A higher G'' indicates a more fluid-like behavior.

The ratio of the loss modulus to the storage modulus (G''/G') is known as the loss tangent (tan δ), which provides a measure of the relative contribution of the viscous and elastic properties.

Age-Related Changes and Pathological Alterations

The rheological properties of the vitreous humor are not static and undergo significant changes with age and in various disease states.

-

Aging: As the vitreous liquefies with age, the storage modulus (G') generally decreases, indicating a loss of elastic structure.[5] This results in a more liquid-like vitreous that is easier to aspirate but can also lead to vitreous detachment and retinal tears.

-

Diabetic Retinopathy: In diabetic retinopathy, changes in the vitreous composition can lead to altered viscoelasticity. While extensive quantitative data is still emerging, studies suggest that the vitreous in diabetic patients may exhibit increased stiffness in some areas due to the formation of advanced glycation end-products (AGEs) cross-linking collagen fibers.

-

Retinal Detachment: The process of retinal detachment is closely linked to the fluid dynamics of the vitreous.[6] Vitreous liquefaction and posterior vitreous detachment (PVD) create fluid currents that can enter a retinal break and dissect the retina from the underlying pigment epithelium. The viscosity of the liquefied vitreous can influence the rate and extent of this detachment.

Quantitative Data on Vitreous Rheology

The following tables summarize quantitative data on the rheological properties of human vitreous humor from various studies. These values are crucial for computational modeling of vitreous aspiration and for the design of surgical instruments and vitreous substitutes.

Table 1: Rheological Properties of Human Vitreous Humor (Healthy, Age-Related Changes)

| Parameter | Age Group (Years) | Mean Value | Standard Deviation | Reference |

| Storage Modulus (G') | ||||

| 33-65 | 5.8 Pa | 3.5 Pa | [5] | |

| >65 | 2.1 Pa | 1.2 Pa | [5] | |

| Loss Modulus (G'') | ||||

| 33-65 | 2.4 Pa | 1.5 Pa | [5] | |

| >65 | 0.9 Pa | 0.5 Pa | [5] | |

| Complex Viscosity (η)* | ||||

| 20-40 | ~10-100 Pa·s | - | [2] | |

| >70 | ~1-10 Pa·s | - | [2] |

Table 2: Viscosity of Vitreous Humor in Different Conditions

| Condition | Method | Mean Viscosity (cP) | Standard Deviation | Reference |

| Porcine Vitreous (as a model) | FRAP | 3.65 | 0.60 | [3][7] |

| Human Vitreous (Liquefied) | Microrheology | 1.5 - 5 | - | [1] |

Note: Data on the rheological properties of diseased human vitreous is still an active area of research, and comprehensive comparative tables are limited. The provided data represents the current understanding and highlights the need for further investigation.

Experimental Protocols for Vitreous Analysis

Accurate characterization of vitreous fluid dynamics relies on robust experimental methodologies. The following sections detail the protocols for two key techniques used to measure the rheological properties of the vitreous.

Shear Rheometry

Shear rheometry is a powerful technique for quantifying the viscoelastic properties of complex fluids like the vitreous humor.

Protocol:

-

Sample Preparation:

-

Harvest fresh post-mortem animal (e.g., porcine) or human donor eyes.

-

Carefully dissect the eye to expose the vitreous body, minimizing disruption to its structure.

-

Gently remove the intact vitreous and place it onto the rheometer plate. For studies on liquefied vitreous, the liquid portion can be carefully aspirated.

-

-

Instrumentation:

-

Utilize a controlled-stress or controlled-strain rheometer equipped with a parallel-plate or cone-and-plate geometry.

-

To prevent sample slippage, the surfaces of the geometry can be roughened or coated with an adhesive.

-

Maintain the sample at a physiological temperature (37°C) using a temperature-controlled chamber. A solvent trap should be used to prevent sample dehydration.

-

-

Measurement Procedure:

-

Strain Sweep: Perform an amplitude sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage (G') and loss (G'') moduli are independent of the applied strain. This is crucial for ensuring that subsequent measurements are non-destructive.

-

Frequency Sweep: Within the LVER, perform a frequency sweep to measure G' and G'' as a function of angular frequency. This provides information on the time-dependent behavior of the vitreous.

-

Creep-Recovery Test: Apply a constant stress for a defined period and then remove it, measuring the resulting strain. This test provides insights into the material's ability to resist permanent deformation.

-

-

Data Analysis:

-

Plot G' and G'' as a function of frequency.

-

Calculate the complex viscosity (η*) and the loss tangent (tan δ).

-

Analyze the creep compliance data to determine the zero-shear viscosity and equilibrium compliance.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a non-invasive optical technique used to measure the diffusion of fluorescently labeled molecules within a sample, from which the viscosity can be inferred.

Protocol:

-

Sample Preparation:

-

Obtain fresh vitreous humor as described for shear rheometry.

-

Gently mix the vitreous with a low concentration of a fluorescently labeled tracer molecule (e.g., fluorescein isothiocyanate-dextran). The size of the tracer should be relevant to the molecules of interest (e.g., drugs).

-

Place a small aliquot of the mixture onto a microscope slide with a coverslip or in a well of a microplate.

-

-

Instrumentation:

-

Use a confocal laser scanning microscope equipped with a high-power laser for photobleaching and a sensitive detector for fluorescence imaging.

-

-

Measurement Procedure:

-

Acquire a pre-bleach image of the sample to establish the initial fluorescence intensity.

-

Use a high-intensity laser beam to photobleach a defined region of interest (ROI) within the sample, effectively destroying the fluorescence in that area.

-

Acquire a time-lapse series of images of the ROI at a lower laser intensity to monitor the recovery of fluorescence as unbleached molecules from the surrounding area diffuse into the bleached region.

-

-

Data Analysis:

-

Measure the fluorescence intensity within the ROI over time.

-

Fit the fluorescence recovery curve to a mathematical model (e.g., a single exponential or diffusion-based model) to determine the characteristic recovery time or the diffusion coefficient (D).

-

Use the Stokes-Einstein equation to relate the diffusion coefficient to the viscosity (η) of the medium: D = kBT / (6πηr) where kB is the Boltzmann constant, T is the absolute temperature, and r is the hydrodynamic radius of the tracer molecule.

-

Visualizing Vitreous Fluid Dynamics and Surgical Intervention

The following diagrams, created using the DOT language, illustrate key concepts related to vitreous fluid dynamics and the CPT 67015 procedure.

Diagram 1: Surgical Workflow for CPT 67015 (Vitreous Aspiration)

Caption: Workflow of the CPT 67015 procedure.

Diagram 2: Interplay of Vitreous Properties and Surgical Parameters

Caption: Relationship between vitreous properties and surgical factors.

Relevance to Drug Development

An understanding of vitreous fluid dynamics is not only critical for surgical procedures but also for the development and delivery of therapeutic agents to the posterior segment of the eye. The vitreous acts as a barrier to drug diffusion, and its rheological properties can significantly impact the bioavailability and residence time of intravitreally injected drugs.

-

Drug Distribution: The viscoelastic network of the vitreous can impede the movement of large molecules, affecting their distribution to the target tissues at the back of the eye.

-

Drug Clearance: The rate of drug clearance from the vitreous cavity is influenced by its viscosity. In a more liquefied vitreous, drug clearance is generally faster.

-

Sustained Release Formulations: The design of sustained-release drug delivery systems must account for the fluid dynamics of the vitreous to ensure predictable and prolonged therapeutic effect.

By accurately modeling the fluid dynamics of the vitreous, drug development professionals can better predict the in vivo performance of novel therapeutics and optimize their delivery strategies.

Conclusion

The fluid dynamics of the vitreous humor are a critical determinant of ocular health and play a pivotal role in the success of surgical interventions such as the vitreous aspiration procedure described by CPT code 67015. The viscoelastic properties of the vitreous, which change with age and disease, directly influence the forces exerted on the retina during surgery and the efficiency of fluid removal. For researchers, scientists, and drug development professionals, a deep understanding of these principles is essential for advancing ophthalmic surgery, designing safer and more effective surgical instruments, and developing innovative therapies for posterior segment eye diseases. The quantitative data, experimental protocols, and conceptual diagrams presented in this guide provide a foundational resource for further exploration and innovation in this dynamic field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Rheological Properties and Age-Related Changes of the Human Vitreous Humor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Frontiers | Rheological Properties and Age-Related Changes of the Human Vitreous Humor [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Determining vitreous viscosity using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Vitreous Aspiration (CPT 67015) in the Diagnostic Armamentarium for Infectious Endophthalmitis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Infectious endophthalmitis stands as a formidable challenge in ophthalmology, capable of causing rapid and irreversible vision loss. A timely and accurate diagnosis is paramount to initiating appropriate antimicrobial therapy and preserving ocular function. Central to this diagnostic endeavor is the analysis of intraocular fluids, with vitreous humor aspiration, a procedure identified by the Current Procedural Terminology (CPT) code 67015, serving as a cornerstone for microbial identification. This technical guide provides a comprehensive overview of the role of CPT 67015 in diagnosing infectious endophthalmitis, detailing experimental protocols, presenting comparative data, and illustrating key biological pathways.

The Diagnostic Imperative: Isolating the Causative Agent

Infectious endophthalmitis is an inflammatory condition of the intraocular cavities, primarily caused by bacterial or fungal pathogens introduced during surgery, trauma, or through hematogenous spread.[1][2] The clinical presentation, including severe eye pain, vision loss, red eye, and swollen eyelids, often raises strong suspicion.[2] However, definitive diagnosis and targeted therapy hinge on the identification of the causative microorganism.[3] The "gold standard" for this identification remains the culture of intraocular specimens, with the vitreous humor being the preferred sample due to its proximity to the primary site of infection.[3][4]

CPT code 67015, defined as "Aspiration or release of vitreous, subretinal or choroidal fluid, pars plana approach (posterior sclerotomy)," represents the procedural basis for obtaining this critical diagnostic sample.[5] This procedure, often referred to as a "vitreous tap," allows for the direct sampling of the infected vitreous gel, providing material for a cascade of diagnostic tests aimed at unmasking the offending pathogen.[5][6]

Quantitative Analysis of Diagnostic Yield

The decision to perform a vitreous aspiration is guided by the need to maximize the diagnostic yield. The following tables summarize quantitative data from various studies, comparing the efficacy of different sampling techniques and diagnostic modalities in infectious endophthalmitis.

| Table 1: Comparison of Culture Positivity Rates from Different Ocular Samples | ||

| Sample Type | Number of Samples | Culture Positivity Rate (%) |

| Vitreous Aspirate (Vitreous Tap) | 55 | 47%[7] |

| Vitrectomy Specimen | 32 | 59%[7] |

| Aqueous Humor | 59 | 29%[7] |

| Vitreous Tap/Biopsy | 43 | 74%[8] |

| Vitrectomy Fluid | 17 | 88%[8] |

| Aqueous Fluid | Not Specified | 20%[8] |

| Table 2: Diagnostic Performance of Different Techniques on Vitreous Samples | ||||

| Diagnostic Test | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) |

| Gram Stain | 66.6%[2] | 84.2%[2] | Not Reported | Not Reported |

| Real-time PCR (vs. Culture) | 95.3%[9] | Not Reported | Not Reported | Not Reported |

| Real-time PCR (Overall) | 82% (Vitreous)[10] | 100% (Vitreous)[10] | 93%[10] | 95%[10] |

| PCR (vs. Culture) | Increased clinical sensitivity by 62.5%[11] | Not Reported | Not Reported | Not Reported |

Experimental Protocols for Vitreous Fluid Analysis

A meticulous and standardized approach to the processing of vitreous aspirates is crucial for reliable diagnostic outcomes. The following are detailed methodologies for key experiments performed on samples obtained via CPT 67015.

Protocol 1: Sample Collection and Handling

-

Aseptic Technique: The vitreous aspiration is performed under strict aseptic conditions to prevent contamination.[12]

-

Sample Volume: A minimum of 0.2 to 0.5 mL of undiluted vitreous fluid is aspirated.[13][14]

-

Immediate Processing: The collected specimen should be sent to the microbiology laboratory for immediate processing, ideally within 30 minutes of collection.[12]

-

Specimen Division: The sample is typically divided for various analyses: a portion for direct microscopy (Gram stain), a portion for culture, and a portion for molecular diagnostics (PCR).[13]

Protocol 2: Direct Microscopy - Gram Stain

-

Smear Preparation: A drop of the vitreous fluid is smeared onto a clean glass slide and allowed to air dry.

-

Fixation: The smear is heat-fixed by passing it through a flame two to three times.

-

Staining:

-

Flood the slide with crystal violet for 1 minute, then rinse with water.

-

Flood the slide with Gram's iodine for 1 minute, then rinse with water.

-

Decolorize with 95% ethanol or an acetone-alcohol mixture for 5-10 seconds, then rinse with water.

-

Counterstain with safranin for 1 minute, then rinse with water.

-

-

Microscopy: The slide is air-dried and examined under a microscope with an oil immersion lens. The presence of bacteria (and their Gram characteristics) and inflammatory cells is noted.

Protocol 3: Microbiological Culture

-

Inoculation: The vitreous fluid is directly inoculated onto various culture media to support the growth of a wide range of microorganisms.[8]

-

Blood Agar: For the growth of most aerobic bacteria.

-

Chocolate Agar: For the growth of fastidious bacteria like Haemophilus influenzae and Neisseria gonorrhoeae.

-

Sabouraud Dextrose Agar: For the isolation of fungi.

-

Thioglycolate Broth: For the growth of anaerobic bacteria.

-

-

Incubation: Plates and broth are incubated at 37°C (for bacteria) and 25-30°C (for fungi) and examined daily for growth for up to 7-14 days.[6]

-

Identification and Susceptibility Testing: Any microbial growth is identified using standard microbiological techniques (e.g., biochemical tests, mass spectrometry). Antibiotic susceptibility testing is performed to guide therapy.[6]

Protocol 4: Molecular Diagnostics - Polymerase Chain Reaction (PCR)

-

DNA Extraction: DNA is extracted from the vitreous sample using a commercial DNA extraction kit according to the manufacturer's instructions.

-

PCR Amplification:

-

Broad-range PCR: Universal primers targeting conserved regions of bacterial (16S rRNA) or fungal (18S rRNA or ITS regions) genomes are used to amplify microbial DNA.[15][16]

-

Real-time PCR: This quantitative method allows for the detection and quantification of microbial DNA in real-time, offering higher sensitivity and faster results.[9][10]

-

-

Detection and Identification: Amplified DNA is detected and can be identified through various methods, including gel electrophoresis, sequencing, or probe-based assays.[16]

Visualizing the Pathophysiology and Diagnostic Workflow

Understanding the molecular events that unfold during infectious endophthalmitis and the logical flow of the diagnostic process is critical for researchers. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.

Caption: Innate immune signaling cascade in infectious endophthalmitis.

Caption: Diagnostic workflow utilizing vitreous aspirate.

Conclusion

The procedure represented by CPT code 67015, vitreous aspiration, is an indispensable tool in the diagnostic evaluation of infectious endophthalmitis. It provides a direct avenue to sample the primary site of infection, enabling the application of a suite of microbiological and molecular techniques to identify the causative pathogen. While culture remains a critical component of the diagnostic process, the increasing sensitivity and rapidity of molecular methods like PCR are enhancing the diagnostic yield, particularly in culture-negative cases. For researchers and drug development professionals, a thorough understanding of the nuances of vitreous fluid analysis, from sample acquisition to the interpretation of results within the context of the underlying inflammatory pathways, is essential for the development of novel diagnostic and therapeutic strategies to combat this sight-threatening condition.

References

- 1. Recent Advances and Ongoing Challenges in the Diagnosis of Culture Negative Endophthalmitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitivity and predictability of vitreous cytology, biopsy, and membrane filter culture in endophthalmitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Elevated cytokine levels in vitreous as biomarkers of disease severity in infectious endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Inflammation in Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. aao.org [aao.org]

- 8. Importance of accurate sampling techniques in microbiological diagnosis of endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Diagnostic utility of polymerase chain reaction on intraocular specimens to establish the etiology of infectious endophthalmitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Laboratory diagnosis of infectious endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endophthalmitis management study. Report #1. Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surgical approach to endophthalmitis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. PCR Detection and Identification of Bacterial Contaminants in Ocular Samples from Post-Operative Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Exploratory Applications of Choroidal Fluid Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Choroidal fluid, the interstitial fluid of the choroid, represents a unique and largely untapped source of biomarkers for a variety of chorioretinal diseases. Its close proximity to the retina and choroid, highly vascularized tissues central to many ocular pathologies, makes it a rich medium for investigating the molecular underpinnings of diseases such as age-related macular degeneration (AMD), diabetic retinopathy, and uveal melanoma. The aspiration of choroidal fluid, a procedure identified by the Current Procedural Terminology (CPT) code 67015, allows for the direct sampling of this critical biofluid.[1][2][3] This technical guide explores the nascent and potential applications of choroidal fluid analysis, providing a framework for its use in research and drug development. By examining the proteomic, cytomegaloviral, and extracellular vesicle composition of choroidal fluid, researchers can gain unprecedented insights into disease pathogenesis, identify novel therapeutic targets, and develop new diagnostic and prognostic tools.

Core Applications of Choroidal Fluid Analysis

The analysis of choroidal fluid can be broadly categorized into three main exploratory areas: proteomics, cytokine and chemokine profiling, and the characterization of extracellular vesicles. Each of these avenues offers a unique window into the molecular landscape of the posterior segment of the eye.

Proteomic Analysis

The proteome of choroidal fluid is a direct reflection of the physiological and pathological state of the choroid and retina. Mass spectrometry-based proteomics can identify and quantify thousands of proteins, revealing disease-specific signatures.

Potential Applications:

-

Biomarker Discovery: Identifying proteins that are differentially expressed in various chorioretinal diseases can lead to the development of novel diagnostic and prognostic biomarkers.

-

Pathophysiological Insights: Understanding the protein composition of choroidal fluid in diseased states can elucidate the molecular mechanisms driving pathology. For example, a pilot study on subretinal fluid, which is closely related to choroidal fluid, in central serous chorioretinopathy (CSCR) identified the activation of the Farnesoid X receptor (FXR) pathway, suggesting a potential role for bile acids in photoreceptor protection.[4]

-

Drug Target Identification: Novel proteins identified as key players in disease processes can serve as potential targets for therapeutic intervention.

Cytokine and Chemokine Profiling

Cytokines and chemokines are key mediators of inflammation and angiogenesis, processes that are central to many chorioretinal diseases.

Potential Applications:

-

Assessing Inflammatory Status: Quantifying the levels of pro-inflammatory and anti-inflammatory cytokines can provide a snapshot of the inflammatory environment in the posterior eye. Studies on aqueous and vitreous humor have demonstrated distinct cytokine profiles in conditions like choroidal neovascularization (CNV) and uveal melanoma.[5][6][7]

-

Monitoring Treatment Response: Changes in cytokine levels following therapeutic intervention can serve as objective measures of treatment efficacy. For instance, variations in aqueous humor cytokine levels have been correlated with the response to anti-VEGF therapy in polypoidal choroidal vasculopathy.[8]

-

Understanding Disease Mechanisms: Identifying the specific cytokines involved in a particular disease can shed light on its underlying inflammatory pathways.

Extracellular Vesicle (EV) Analysis

Extracellular vesicles, including exosomes and microvesicles, are cell-derived nanoparticles that carry a cargo of proteins, lipids, and nucleic acids. They play a crucial role in intercellular communication and have emerged as important mediators and biomarkers of disease.

Potential Applications:

-

Non-invasive Biomarkers: EVs in choroidal fluid can provide a wealth of molecular information that reflects the status of their parent cells in the choroid and retina.

-

Mechanistic Insights: The cargo of EVs can reveal the signaling pathways that are active in diseased tissues. For example, EVs derived from the choroid plexus have been shown to trigger the differentiation of neural stem cells.[9]

-

Therapeutic Delivery: The natural ability of EVs to deliver their cargo to specific cells makes them attractive candidates for the targeted delivery of therapeutic agents.

Quantitative Data Summary

The following tables summarize quantitative data from studies on related ocular fluids, providing a reference for the types of data that can be obtained from choroidal fluid analysis.

Table 1: Differentially Expressed Vitreous Cytokines in Choroidal Melanoma

| Cytokine | Fold Change (CM vs. Control) | p-value |

| IL-6 | Increased | < 0.05 |

| IL-8 | Increased | < 0.05 |

| VEGF | Increased | < 0.05 |

| MCP-1 | Increased | < 0.05 |

| IP-10 | Increased | < 0.05 |

Data synthesized from studies on vitreous fluid in choroidal melanoma, highlighting the potential for similar analyses in choroidal fluid.[5][6]

Table 2: Aqueous Humor Cytokine Levels in Different Types of Choroidal Neovascularization

| Cytokine | AMD Type 1 vs. CSC (Type 1 CNV) | AMD Type 2 vs. mCNV (Type 2 CNV) |

| IL-8 | Higher in AMD Type 1 (p < 0.05) | - |

| IL-10 | Higher in AMD Type 1 (p < 0.05) | - |

| MCP-1 | Higher in AMD Type 1 (p < 0.05) | Lower in AMD Type 2 (p < 0.05) |

| IL-6 | - | Lower in AMD Type 2 (p < 0.05) |

| VEGF | - | Higher in AMD Type 2 (p < 0.05) |

AMD: Age-related Macular Degeneration; CSC: Central Serous Chorioretinopathy; mCNV: myopic Choroidal Neovascularization. Data from a study comparing aqueous humor cytokine levels, indicating the potential for choroidal fluid to differentiate disease subtypes.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in choroidal fluid analysis.

Choroidal Fluid Collection (via CPT 67015)

Objective: To aspirate choroidal fluid for subsequent molecular analysis. This procedure should be performed by a qualified ophthalmologist under sterile conditions.

Materials:

-

Surgical microscope

-

Sterile surgical instruments for pars plana vitrectomy

-

25-gauge or 27-gauge vitrectomy system

-

Syringe (1 mL) with a soft-tip cannula

-

Microcentrifuge tubes, pre-chilled on dry ice

-

Personal protective equipment

Protocol:

-

Patient Preparation: Administer local or general anesthesia as appropriate. Prepare the surgical field using standard sterile techniques.

-

Sclerotomy Creation: Create sclerotomies through the pars plana to access the posterior segment of the eye.

-

Identification of Choroidal Effusion: Use the surgical microscope to visualize the choroidal detachment or effusion.

-

Fluid Aspiration: Carefully introduce a soft-tip cannula attached to a 1 mL syringe through one of the sclerotomies.

-

Gently advance the cannula into the suprachoroidal space.

-

Slowly aspirate the choroidal fluid into the syringe, taking care to avoid aspiration of vitreous or retinal tissue.

-

Sample Handling: Immediately transfer the aspirated fluid into a pre-chilled microcentrifuge tube on dry ice to minimize protein degradation.

-

Storage: Store the sample at -80°C until further analysis.

Multiplex Bead Immunoassay for Cytokine Profiling

Objective: To simultaneously quantify the concentration of multiple cytokines and chemokines in a small volume of choroidal fluid.

Materials:

-

Commercially available multiplex bead-based immunoassay kit (e.g., Luminex-based assay)

-

Choroidal fluid sample

-

Assay plate (96-well)

-

Plate shaker

-

Multiplex plate reader

-

Wash buffer

-

Assay buffer

-

Detection antibody cocktail

-

Streptavidin-phycoerythrin (SAPE)

Protocol:

-

Reagent Preparation: Prepare standards, quality controls, and wash buffers according to the manufacturer's instructions.

-

Sample Preparation: Thaw the choroidal fluid sample on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any debris. Use the supernatant for the assay. Dilute the sample in assay buffer as optimized for the specific kit and sample type.

-

Assay Procedure:

-

Add the antibody-coupled magnetic beads to each well of the 96-well plate.

-

Wash the beads twice with wash buffer.

-

Add standards, controls, and prepared samples to the appropriate wells.

-

Incubate the plate on a shaker for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Add the biotinylated detection antibody cocktail to each well.

-

Incubate on a shaker for 1 hour at room temperature.

-

Wash the plate three times.

-

Add Streptavidin-PE to each well.

-

Incubate on a shaker for 30 minutes at room temperature.

-

Wash the plate three times.

-

Resuspend the beads in sheath fluid.

-

-

Data Acquisition: Acquire the data using a multiplex plate reader.

-

Data Analysis: Use the kit-specific software to calculate the concentration of each analyte based on the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Proteomic Analysis

Objective: To identify and quantify the proteins present in choroidal fluid.

Materials:

-

Choroidal fluid sample

-

Urea buffer (8 M urea in 50 mM ammonium bicarbonate)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

LC-MS/MS system (e.g., Orbitrap)

-

C18 reverse-phase column

Protocol:

-

Protein Extraction and Denaturation:

-

Thaw the choroidal fluid sample on ice.

-

Add 8 M urea buffer to the sample to denature the proteins.

-

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

-

Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark to alkylate the cysteine residues.

-

-

Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the sample with formic acid to stop the digestion.

-

Desalt the peptide mixture using a C18 StageTip or similar desalting column.

-

-

LC-MS/MS Analysis:

-

Inject the desalted peptides onto a C18 reverse-phase column connected to the mass spectrometer.

-

Separate the peptides using a gradient of increasing acetonitrile concentration.

-

Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition mode.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a proteomics software package (e.g., MaxQuant, Proteome Discoverer).

-

Search the data against a human protein database to identify the proteins.

-

Perform label-free quantification or use isotopic labeling for relative or absolute protein quantification.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in chorioretinal diseases and a general experimental workflow for choroidal fluid analysis.

Caption: General experimental workflow for choroidal fluid analysis.

Caption: Simplified VEGF signaling pathway in choroidal neovascularization.

Caption: Canonical Wnt signaling pathway implicated in angiogenesis.

Conclusion

The analysis of choroidal fluid obtained via CPT 67015 presents a compelling new frontier in ophthalmic research. This biofluid offers a direct window into the molecular environment of the posterior eye, providing invaluable data for biomarker discovery, mechanistic studies, and the identification of novel therapeutic targets. While the field is still in its exploratory phase, the potential applications in proteomics, cytokine profiling, and extracellular vesicle analysis are vast. The methodologies and frameworks presented in this technical guide provide a foundation for researchers and drug development professionals to begin harnessing the power of choroidal fluid analysis to advance our understanding and treatment of chorioretinal diseases. Continued research and standardization of protocols will be critical to fully realize the clinical potential of this promising analytical approach.

References

- 1. Choroidal Neovascularization (CNV): Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 2. Multiplex Bead based Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Protein preparation for LC-MS/MS analysis [protocols.io]

- 4. Central Serous Chorioretinopathy: Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 5. Pathogenic Role of the Wnt Signaling Pathway Activation In Laser-Induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pathogenic role of the Wnt signaling pathway activation in laser-induced choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

Navigating Preclinical Retinal Disease Models: A Technical Guide to Subretinal Access and Therapeutic Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic development for retinal diseases is rapidly evolving, with a growing emphasis on gene and cell-based therapies. A critical component of translating these novel treatments from the laboratory to the clinic is the use of robust preclinical animal models that accurately recapitulate human disease. Central to this endeavor is the ability to precisely deliver therapeutic agents to the subretinal space, the anatomical region between the photoreceptor outer segments and the retinal pigment epithelium (RPE). The clinical procedure for accessing this space is defined by the Current Procedural Terminology (CPT) code 67015, which describes the "aspiration or release of vitreous, subretinal or choroidal fluid, pars plana approach (posterior sclerotomy)." While this code governs clinical billing, the underlying surgical technique is fundamental to a vast array of preclinical research in retinal disease.

This technical guide provides a comprehensive overview of the principles and practices of utilizing subretinal access techniques, analogous to CPT 67015, in the context of preclinical retinal disease models. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively design, execute, and interpret studies involving the subretinal delivery of novel therapeutics. We will delve into detailed experimental protocols, present quantitative data from key preclinical studies, and visualize the intricate signaling pathways that are often the targets of these innovative treatments.

The Significance of the Subretinal Space in Retinal Disease

The subretinal space is a critical interface for the health and function of the outer retina. It is in this potential space that the photoreceptors exchange nutrients and waste products with the RPE and the underlying choriocapillaris. Many inherited and acquired retinal diseases, such as retinitis pigmentosa (RP), Leber congenital amaurosis (LCA), and age-related macular degeneration (AMD), are characterized by the dysfunction and death of photoreceptors and RPE cells.

Direct delivery of therapeutic agents to the subretinal space offers several distinct advantages over other routes of administration, such as intravitreal injection:

-

Targeted Delivery: It allows for the precise application of therapies to the diseased photoreceptors and RPE cells, maximizing therapeutic effect and minimizing off-target effects.

-

Bypassing Barriers: The subretinal approach bypasses the inner limiting membrane and other retinal layers that can impede the diffusion of large molecules and viral vectors to the outer retina.

-

Contained Environment: The subretinal space is a relatively enclosed compartment, which can lead to a higher and more sustained concentration of the therapeutic agent at the target site.

These advantages have made subretinal injection the preferred route for the delivery of gene therapies, such as adeno-associated virus (AAV) vectors, and for the transplantation of stem cell-derived RPE and photoreceptor precursor cells.[1]

Preclinical Models and the Emulation of CPT 67015

A variety of animal models, primarily rodents (mice and rats), are utilized to study the pathogenesis of retinal diseases and to test the safety and efficacy of new treatments. The surgical techniques employed in these models to access the subretinal space are a direct miniaturization and adaptation of the principles underlying the human procedure described by CPT 67015. These techniques include the trans-scleral, trans-corneal, and pars plana approaches, all aiming to create a temporary, localized retinal detachment (a "bleb") into which the therapeutic agent is injected.

Data Presentation: Quantitative Outcomes in Preclinical Studies